3-(aminomethyl)-N-cyclopropylpyridin-2-amine
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Overview
Description
3-(Aminomethyl)-N-cyclopropylpyridin-2-amine is a chemical compound characterized by its unique structure, which includes an aminomethyl group attached to a pyridine ring that is further substituted with a cyclopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-N-cyclopropylpyridin-2-amine typically involves the following steps:
Formation of Pyridine Derivative: The starting material is often a pyridine derivative, which undergoes a series of reactions to introduce the desired functional groups.
Aminomethylation: The pyridine ring is then aminomethylated using reagents such as formaldehyde and ammonia or an amine source.
Cyclopropyl Introduction: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-N-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the pyridine ring or the aminomethyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Pyridine N-oxides and other oxidized derivatives.
Reduction Products: Reduced pyridine derivatives and aminomethylated compounds.
Substitution Products: Various substituted pyridines and aminomethylated derivatives.
Scientific Research Applications
3-(Aminomethyl)-N-cyclopropylpyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(aminomethyl)-N-cyclopropylpyridin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: Similar structure but lacks the cyclopropyl group.
N-cyclopropylpyridin-2-amine: Similar structure but lacks the aminomethyl group.
3-(Aminomethyl)pyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness: 3-(Aminomethyl)-N-cyclopropylpyridin-2-amine is unique due to the combination of the aminomethyl and cyclopropyl groups on the pyridine ring, which can impart distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
3-(aminomethyl)-N-cyclopropylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-6-7-2-1-5-11-9(7)12-8-3-4-8/h1-2,5,8H,3-4,6,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKZNOVDWMPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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